Cas no 1595767-72-8 (3-Fluoro-5-(oxetan-3-yloxy)aniline)

3-Fluoro-5-(oxetan-3-yloxy)aniline is a fluorinated aniline derivative featuring an oxetane ring, which enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of both fluorine and the oxetanyloxy group imparts unique electronic and steric properties, making it valuable for modifying reactivity and bioavailability in drug design. Its structural motifs are particularly useful in the development of kinase inhibitors and other bioactive molecules. The compound exhibits good stability and solubility, facilitating its incorporation into complex synthetic pathways. Its well-defined reactivity profile allows for selective functionalization, making it a preferred choice for targeted molecular modifications.
3-Fluoro-5-(oxetan-3-yloxy)aniline structure
1595767-72-8 structure
Product name:3-Fluoro-5-(oxetan-3-yloxy)aniline
CAS No:1595767-72-8
MF:C9H10FNO2
MW:183.179605960846
CID:5717489
PubChem ID:102605442

3-Fluoro-5-(oxetan-3-yloxy)aniline Chemical and Physical Properties

Names and Identifiers

    • EN300-1294664
    • 1595767-72-8
    • 3-Fluoro-5-(oxetan-3-yloxy)aniline
    • Inchi: 1S/C9H10FNO2/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9/h1-3,9H,4-5,11H2
    • InChI Key: ZJBQJRSSUGJNIN-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1)OC1COC1)N

Computed Properties

  • Exact Mass: 183.06955672g/mol
  • Monoisotopic Mass: 183.06955672g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.5Ų
  • XLogP3: 1

3-Fluoro-5-(oxetan-3-yloxy)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1294664-5.0g
3-fluoro-5-(oxetan-3-yloxy)aniline
1595767-72-8
5g
$3520.0 2023-06-06
Enamine
EN300-1294664-5000mg
3-fluoro-5-(oxetan-3-yloxy)aniline
1595767-72-8
5000mg
$2650.0 2023-09-30
Enamine
EN300-1294664-0.1g
3-fluoro-5-(oxetan-3-yloxy)aniline
1595767-72-8
0.1g
$1068.0 2023-06-06
Enamine
EN300-1294664-2.5g
3-fluoro-5-(oxetan-3-yloxy)aniline
1595767-72-8
2.5g
$2379.0 2023-06-06
Enamine
EN300-1294664-500mg
3-fluoro-5-(oxetan-3-yloxy)aniline
1595767-72-8
500mg
$877.0 2023-09-30
Enamine
EN300-1294664-0.05g
3-fluoro-5-(oxetan-3-yloxy)aniline
1595767-72-8
0.05g
$1020.0 2023-06-06
Enamine
EN300-1294664-1000mg
3-fluoro-5-(oxetan-3-yloxy)aniline
1595767-72-8
1000mg
$914.0 2023-09-30
Enamine
EN300-1294664-0.5g
3-fluoro-5-(oxetan-3-yloxy)aniline
1595767-72-8
0.5g
$1165.0 2023-06-06
Enamine
EN300-1294664-0.25g
3-fluoro-5-(oxetan-3-yloxy)aniline
1595767-72-8
0.25g
$1117.0 2023-06-06
Enamine
EN300-1294664-250mg
3-fluoro-5-(oxetan-3-yloxy)aniline
1595767-72-8
250mg
$840.0 2023-09-30

Additional information on 3-Fluoro-5-(oxetan-3-yloxy)aniline

Introduction to 3-Fluoro-5-(oxetan-3-yloxy)aniline (CAS No. 1595767-72-8)

3-Fluoro-5-(oxetan-3-yloxy)aniline, identified by its Chemical Abstracts Service (CAS) number 1595767-72-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both fluorine and oxetane functional groups, which contribute to its unique chemical properties and potential biological activities.

The molecular structure of 3-Fluoro-5-(oxetan-3-yloxy)aniline consists of an aniline core substituted with a fluorine atom at the 3-position and an oxetane ring linked at the 5-position. The incorporation of these specific functional groups enhances the compound's reactivity and binding affinity, making it a valuable scaffold for drug discovery and development. The fluorine atom, in particular, is well-known for its ability to modulate metabolic stability and binding interactions, while the oxetane ring introduces conformational constraints that can improve pharmacokinetic profiles.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced bioavailability and metabolic stability. Studies have demonstrated that the presence of a fluorine atom can significantly alter the pharmacological properties of a molecule, often leading to improved efficacy and reduced side effects. The compound 3-Fluoro-5-(oxetan-3-yloxy)aniline is no exception, as its structural features make it a promising candidate for further investigation in various therapeutic areas.

The oxetane ring in 3-Fluoro-5-(oxetan-3-yloxy)aniline is another key feature that contributes to its potential utility in drug design. Oxetane derivatives are known for their ability to enhance binding affinity and selectivity due to the rigid conformation imposed by the cyclic ether. This structural motif has been successfully employed in the development of several drugs, including those targeting neurological disorders and infectious diseases. The combination of a fluorine atom and an oxetane ring in this compound suggests that it may exhibit unique interactions with biological targets, making it an attractive candidate for further exploration.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and pharmacological activities of complex molecules with greater accuracy. These tools have been instrumental in identifying potential lead compounds for drug development, such as 3-Fluoro-5-(oxetan-3-yloxy)aniline. By leveraging these technologies, scientists can rapidly screen large libraries of compounds and identify those with the highest likelihood of success in clinical trials. This approach has significantly accelerated the drug discovery process, leading to faster development timelines and more effective treatments for patients.

The synthesis of 3-Fluoro-5-(oxetan-3-yloxy)aniline presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it possible to produce this compound with high yield and purity. Techniques such as transition metal-catalyzed reactions and flow chemistry have been particularly useful in facilitating the synthesis of fluorinated aromatic compounds. These advancements have not only improved the efficiency of producing 3-Fluoro-5-(oxetan-3-yloxy)aniline but also opened up new possibilities for modifying its structure to enhance its biological activity.

Ongoing research into 3-Fluoro-5-(oxetan-3-yloxy)aniline is focused on elucidating its potential therapeutic applications. Preliminary studies suggest that this compound may exhibit activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. The ability of fluorinated aromatic compounds to modulate biological pathways makes them particularly promising candidates for developing novel therapeutics. Further investigation into the mechanism of action of 3-Fluoro-5-(oxetan-3-yloxy)aniline will be crucial in determining its full therapeutic potential.

The development of new drugs is often hampered by issues related to drug resistance and toxicity. However, compounds like 3-Fluoro-5-(oxetan-3-yloxy)aniline, with their unique structural features, offer hope for overcoming these challenges. By designing molecules that interact selectively with disease-causing targets, researchers can develop treatments that are more effective and have fewer side effects. The combination of fluorine and oxetane functionalities provides a versatile platform for creating such innovative therapeutics.

In conclusion, 3-Fluoro-5-(oxetan-3-yloxy)aniline (CAS No. 1595767-72-8) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation into various therapeutic areas. As computational chemistry and synthetic methodologies continue to advance, the development of novel drugs like 3-Fluoro--(oxeta-n-

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